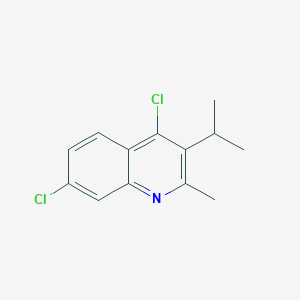
4,7-Dichloro-3-isopropyl-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dichloro-3-isopropyl-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C13H13Cl2N. This compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions, an isopropyl group at the 3 position, and a methyl group at the 2 position on the quinoline ring. It is primarily used in pharmaceutical research and development due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-3-isopropyl-2-methylquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloroaniline with diethyl oxalate to form an intermediate, which is then cyclized to produce the quinoline ring.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Dichloro-3-isopropyl-2-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 7 positions are highly reactive and can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Reactions: Products include substituted quinolines with various functional groups replacing the chlorine atoms.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Applications De Recherche Scientifique
4,7-Dichloro-3-isopropyl-2-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4,7-Dichloro-3-isopropyl-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase, enzymes crucial for DNA replication .
Comparaison Avec Des Composés Similaires
4,7-Dichloroquinoline: Lacks the isopropyl and methyl groups, making it less hydrophobic.
3-Isopropyl-2-methylquinoline: Lacks the chlorine atoms, resulting in different reactivity and biological activity.
4-Chloro-3-isopropyl-2-methylquinoline: Contains only one chlorine atom, affecting its chemical properties and reactivity
Uniqueness: 4,7-Dichloro-3-isopropyl-2-methylquinoline is unique due to the presence of both chlorine atoms and alkyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents enhances its potential as a versatile intermediate in organic synthesis and a promising candidate in pharmaceutical research .
Propriétés
Formule moléculaire |
C13H13Cl2N |
|---|---|
Poids moléculaire |
254.15 g/mol |
Nom IUPAC |
4,7-dichloro-2-methyl-3-propan-2-ylquinoline |
InChI |
InChI=1S/C13H13Cl2N/c1-7(2)12-8(3)16-11-6-9(14)4-5-10(11)13(12)15/h4-7H,1-3H3 |
Clé InChI |
MWUFFWHUWWGUDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C=CC(=CC2=N1)Cl)Cl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



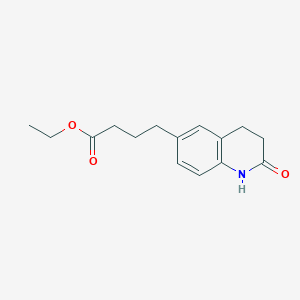






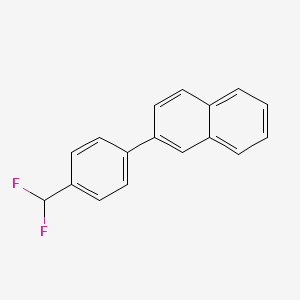
![Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11859128.png)
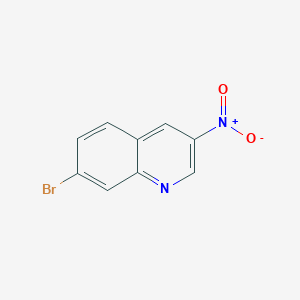
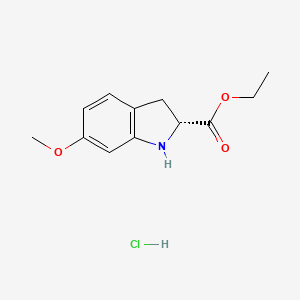

![7-Iodobenzo[d]thiazole](/img/structure/B11859146.png)
